4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a compound that features both trifluoromethyl and benzenesulfonyl groups attached to a piperidine ring. The presence of trifluoromethyl groups enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This method involves the formation of electron donor-acceptor complexes and single electron transfer reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using stable reagents such as trifluoromethyl triflate, which can be prepared on a large scale and used as a bifunctional reagent to introduce trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, trifluoromethyl triflate, and various oxidizing or reducing agents .
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and substituted piperidines .
Scientific Research Applications
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects . The pathways involved may include electron donor-acceptor complexes and single electron transfer reactions under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Trifluoromethyl triflate: A bifunctional reagent for introducing trifluoromethyl groups.
Other trifluoromethylated heterocycles: Compounds with similar trifluoromethyl groups that enhance lipophilicity and metabolic stability.
Uniqueness
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to its combination of trifluoromethyl and benzenesulfonyl groups attached to a piperidine ring, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO2S/c14-12(15,16)9-4-6-20(7-5-9)23(21,22)11-3-1-2-10(8-11)13(17,18)19/h1-3,8-9H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDCLHWLKHSOTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.